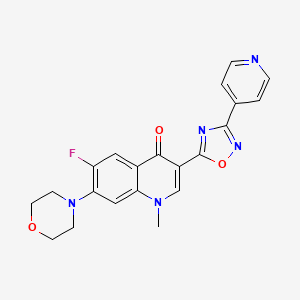
N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including a morpholine ring, an anthracene core, and a sulfonamide group, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the anthracene core: Starting with anthracene, oxidation reactions can introduce the 9,10-dioxo groups.
Introduction of the sulfonamide group: Sulfonation of the anthracene core followed by reaction with an amine to form the sulfonamide.
Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Final assembly: The final step involves the coupling of the N-methyl and 4-oxobutyl groups to the morpholine-substituted anthracene sulfonamide.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The anthracene core can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The sulfonamide and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core may yield quinones, while reduction may produce anthracenediols.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Medicine
Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of “N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Anthracene derivatives: Compounds with similar anthracene cores but different functional groups.
Uniqueness
The uniqueness of “N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
IUPAC Name |
N-methyl-N-(4-morpholin-4-yl-4-oxobutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-24(10-4-7-21(26)25-11-13-31-14-12-25)32(29,30)16-8-9-19-20(15-16)23(28)18-6-3-2-5-17(18)22(19)27/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNODMZYXPTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2606208.png)
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2606215.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2606217.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)


![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2606221.png)
![3,3-DIPHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2606222.png)
![2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide](/img/structure/B2606226.png)
